(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one
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Overview
Description
The compound (3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one is a complex organic molecule with a variety of functional groups It is characterized by its multiple hydroxyl groups, methoxy groups, and a dimethylamino group, making it a highly functionalized compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the oxan-2-yl and oxacyclotetradecan-2-one cores, followed by the introduction of the various functional groups. Common reagents used in these steps include dimethylamine, methanol, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxan-2-yl and oxacyclotetradecan-2-one cores can be reduced to form simpler alkanes.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution of the dimethylamino group could yield a variety of substituted amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its multiple functional groups make it a useful probe for studying enzyme-substrate interactions.
Medicine: It has potential as a drug candidate due to its multiple functional groups, which can interact with various biological targets.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through its multiple functional groups. For example, the dimethylamino group can form hydrogen bonds with amino acid residues in enzyme active sites, while the hydroxyl groups can participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other highly functionalized organic molecules such as:
Lamellarins: Natural products with a [3,4]-fused pyrrolocoumarin skeleton.
(-)-Carvone: A natural compound found in spearmint with bioactive properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical and biological reactions
Properties
Molecular Formula |
C41H76N2O15 |
---|---|
Molecular Weight |
844.1 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31-/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1/i13D3,16D2,17D2 |
InChI Key |
RXZBMPWDPOLZGW-COVMKWIASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OCO/N=C\1/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C |
Canonical SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
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